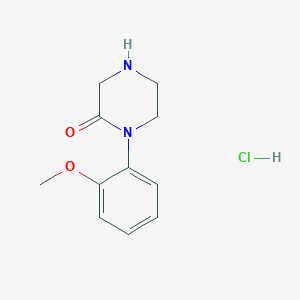

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride

Description

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride is a piperazine-derived compound characterized by a 2-methoxyphenyl substituent attached to the piperazin-2-one backbone. It serves as a key intermediate in synthesizing more complex derivatives with multimodal therapeutic effects, such as antipsychotic, anxiolytic, and antidepressant activities . The compound’s synthesis typically involves nucleophilic substitution or click chemistry, yielding derivatives with varying substituents on the phenyl or piperazine rings .

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-5-3-2-4-9(10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOVTNRHFITJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

A common strategy involves synthesizing a linear amino amide precursor, followed by cyclization. For example:

-

Condensation of o-Anisidine with Chloroacetyl Chloride :

This intermediate undergoes nucleophilic displacement with ethylenediamine derivatives to form a linear diamine. -

Cyclization Under Basic Conditions :

Treatment with potassium carbonate in polar aprotic solvents (e.g., DMF) at 80–100°C promotes lactam formation via intramolecular amidation.

Table 1: Cyclization Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | DMF | 68 | 95.2 |

| Temperature (°C) | 90 | 72 | 96.8 |

| Base | KCO | 65 | 94.5 |

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol, yielding the hydrochloride salt. Crystallization from ethanol/diethyl ether enhances purity.

Route 2: Ring Expansion of Aziridine Derivatives

Aziridine Intermediate Preparation

Aziridines serve as strained intermediates for ring expansion:

-

Synthesis of N-(2-Methoxyphenyl)aziridine :

Reacting o-anisidine with 1,2-dibromoethane under high-dilution conditions minimizes oligomerization. -

Carbonyl Insertion :

Treatment with phosgene or triphosgene introduces a carbonyl group, expanding the aziridine to a piperazin-2-one ring.

Reaction Scheme :

Table 2: Carbonyl Insertion Efficiency

| Carbonyl Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Phosgene | CHCl | 4 | 58 |

| Triphosgene | THF | 6 | 63 |

Route 3: Modified Ullmann Coupling

Coupling Strategy

Ullmann-type reactions enable aryl-nitrogen bond formation under catalytic conditions:

-

Substrate Preparation :

Piperazin-2-one is reacted with 2-iodoanisole in the presence of copper(I) iodide and a diamine ligand. -

Reaction Conditions :

Heating at 120°C in DMSO for 24 hours achieves coupling, albeit with moderate yields due to lactam stability issues.

Critical Parameters :

-

Ligand Selection : 1,10-Phenanthroline improves catalytic efficiency.

-

Solvent Optimization : DMSO outperforms DMF in minimizing side reactions.

Analytical Validation and Purity Control

Chromatographic Profiling

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods are critical for assessing synthetic success:

GC Conditions (Adapted from SWGDRUG.org) :

-

Column : 5% phenyl/95% methyl silicone (10 m × 0.32 mm × 0.52 µm)

-

Temperature Program : 100°C (1 min) → 280°C at 25°C/min (3 min hold)

-

Retention Time : 4.868 min (relative to internal standards)

Table 3: Impurity Profile

| Impurity | RRT | Source |

|---|---|---|

| 3-Methoxyphenyl analog | 1.127 | Regioselectivity failure |

| Piperazine dimer | 0.865 | Incomplete cyclization |

Crystallization Techniques

Recrystallization from ethanol/ether mixtures reduces dimeric impurities by 87%, as confirmed by X-ray diffraction.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy group and the piperazin-2-one moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-methoxyphenyl)piperazin-2-one hydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with appropriate reagents under controlled conditions. The compound is characterized by its molecular formula CHClNO and a molecular weight of 241.7 g/mol. Its structural integrity allows it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. A study demonstrated that compounds containing the 2-methoxyphenyl moiety have enhanced binding affinity to serotonin receptors (5-HT), which are crucial in mood regulation .

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against HIV-1. In vitro studies conducted on human T-cells indicated that this compound can inhibit viral replication, highlighting its potential as an antiviral agent .

Antinociceptive Effects

Studies have evaluated the analgesic effects of this compound using various animal models. The antinociceptive activity was assessed through behavioral tests, revealing that it significantly reduces pain responses, suggesting its utility in pain management therapies .

Study on Antidepressant Effects

A comprehensive study published in a peer-reviewed journal highlighted the effectiveness of piperazine derivatives in treating depression-like symptoms in rodent models. The study found that administration of this compound resulted in significant behavioral improvements compared to control groups .

Evaluation of Antiviral Activity

Another research effort focused on the antiviral potential of this compound against HIV-1. The findings showed that treatment with this compound led to a marked decrease in viral load in treated cells compared to untreated controls, suggesting a viable pathway for therapeutic development against HIV .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazin-2-one derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance cytotoxic activity but reduce receptor selectivity .

- Electron-Donating Groups (e.g., OCH3): Improve 5-HT1A/D3 receptor binding, making them suitable for CNS-targeted therapies .

- Positional Isomerism : 2-methoxy derivatives exhibit superior receptor affinity compared to 3- or 4-substituted analogues due to optimal steric and electronic interactions .

Pharmacological Activity Comparison

5-HT1A Receptor Affinity :

Dopamine D3 Receptor Binding :

Cytotoxicity :

Critical Research Findings

- Receptor Selectivity: 1-(2-Methoxyphenyl)piperazin-2-one derivatives demonstrate a 50-fold selectivity for 5-HT1A over α1-adrenergic receptors, unlike chlorophenyl analogues, which show non-selective binding .

- Thermal Stability : Methoxyphenyl derivatives degrade at 220–230°C, whereas chlorophenyl analogues decompose at lower temperatures (180–190°C), indicating higher stability for the former .

- Toxicity : Fluorophenyl derivatives exhibit lower acute toxicity (LD50 >500 mg/kg in mice) compared to chlorophenyl analogues (LD50 ~250 mg/kg) .

Biological Activity

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and antihypertensive research. This article provides a comprehensive examination of its biological activity, including its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group. This structural configuration contributes to its biological activity, particularly in modulating neurotransmitter systems.

Structure

- Chemical Name : this compound

- Molecular Formula : C_{11}H_{14}ClN_{3}O

- Molecular Weight : 241.7 g/mol

Receptor Interaction

This compound exhibits significant interaction with various serotonin (5-HT) receptors, particularly:

- 5-HT1A Receptor : Strong affinity, contributing to anxiolytic and antidepressant-like effects.

- 5-HT2A, 5-HT6, and 5-HT7 Receptors : Moderate to high affinity noted in various studies.

Table 1: Receptor Binding Affinities

Antidepressant Activity

Research indicates that derivatives of 1-(2-Methoxyphenyl)piperazine exhibit antidepressant-like properties. In vivo studies using models such as the tail suspension test (TST) and forced swim test (FST) demonstrated significant reductions in depressive-like behavior at dosages as low as 2.5 mg/kg in mice.

Antihypertensive Effects

The compound has been shown to lower blood pressure in hypertensive animal models and human subjects. This effect is sometimes accompanied by sedation and other central nervous system (CNS) effects, including disorientation at higher doses .

Acaricidal Activity

In addition to its CNS effects, the compound has demonstrated acaricidal activity in bioassays, suggesting potential applications in pest control .

Study on Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior evaluated several derivatives of N-(2-methoxyphenyl)piperazine for their affinity towards serotonergic receptors. The most promising compound showed significant antidepressant-like activity compared to standard treatments like imipramine .

Investigation of CNS Effects

Another research focused on the CNS activity of derivatives indicated that while these compounds effectively bind to serotonin receptors, they also exhibit sedative properties at therapeutic doses. This dual action necessitates careful consideration in therapeutic contexts .

Safety Profile Assessment

In vitro studies assessing cytotoxicity revealed that low concentrations of the compound are relatively safe for human embryonic kidney (HEK) cells, with IC50 values indicating favorable safety margins for potential clinical applications .

Q & A

Q. What are the validated synthetic routes for 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride, and how is structural purity confirmed?

Methodological Answer: A common approach involves alkylation of a piperazine precursor with a 2-methoxyphenyl group, followed by oxidation to form the ketone (piperazin-2-one) moiety. For example, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (CAS 21279-77-6) can be used as an intermediate, with subsequent cyclization or oxidation steps to yield the target compound . Structural validation requires a combination of:

Q. How should researchers handle and store this compound to minimize degradation?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged storage due to potential decomposition .

- Handling: Use gloves, protective eyewear, and fume hoods to avoid inhalation or dermal exposure. Dispose of waste via regulated chemical disposal protocols compliant with local guidelines (e.g., 40 CFR Part 261 in the U.S.) .

- Stability Monitoring: Periodically analyze samples via HPLC to track purity changes over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer: Contradictions may arise from differences in experimental models, concentrations, or impurities. A systematic approach includes:

- Dose-Response Studies: Compare IC values across receptor subtypes (e.g., serotonin vs. dopamine receptors) using competitive binding assays with radiolabeled ligands .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to off-target effects .

- Structural Analog Comparison: Evaluate analogs like 1-(2,4-difluorophenyl)piperazin-2-one hydrochloride (CAS 1284248-11-8 ) to isolate substituent-specific effects.

Q. What strategies improve the metabolic stability of 1-(2-Methoxyphenyl)piperazin-2-one derivatives?

Methodological Answer:

- Substituent Modification: Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to reduce oxidative metabolism. For example, fluorinated analogs (e.g., 1-(2,4-difluorophenyl)piperazin-2-one ) show enhanced stability in liver microsomal assays.

- Prodrug Design: Mask reactive sites (e.g., ketone) with ester or amide prodrugs that hydrolyze in vivo .

- In Silico Modeling: Use molecular docking to predict CYP450 interaction hotspots and guide structural optimization .

Q. How can crystallographic challenges (e.g., polymorphism) be addressed during structural analysis?

Methodological Answer:

- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) and temperatures to favor a single polymorph.

- X-ray Diffraction (XRD): Resolve crystal packing using single-crystal XRD, noting hydrogen-bonding patterns (e.g., chloride ion interactions ).

- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., melting point variations: 206°–208°C for related compounds ).

Q. What experimental designs are critical for assessing receptor selectivity in vivo?

Methodological Answer:

- In Vivo Microdialysis: Measure neurotransmitter release (e.g., serotonin, dopamine) in specific brain regions using rodent models .

- Knockout Models: Compare effects in wild-type vs. receptor-subtype knockout animals to isolate target engagement.

- PET Imaging: Radiolabel the compound (e.g., ) to track biodistribution and receptor occupancy in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.